

# Technical Guide: DL-Tartaric-2,3-D2 Acid

## Chemical Properties & Applications

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### Compound of Interest

Compound Name: *DL-Tartaric-2,3-D2 acid*

CAS No.: 91469-46-4

Cat. No.: B1433363

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## Executive Summary

**DL-Tartaric-2,3-d2 acid** (CAS: 91469-46-4) is the stable, deuterium-labeled isotopologue of racemic tartaric acid. Characterized by the substitution of the two methine protons at the C2 and C3 chiral centers with deuterium, this compound serves as a critical Internal Standard (IS) in quantitative mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Its primary utility lies in the elimination of matrix effects during the quantification of tartaric acid in complex biological fluids (urine, plasma) and enological matrices (wine, grape must). Unlike non-labeled standards, the 2,3-d2 variant co-elutes with the analyte while providing a distinct mass signature (+2 Da) and a "silent" proton NMR region, enabling precise, self-validating quantification.

## Chemical Identity & Physicochemical Profile[3][4][5] [6][7]

The deuteration at the chiral centers renders the C-H bonds invisible in <sup>1</sup>H-NMR and increases the molecular weight by approximately 2.01 Da compared to the natural isotopologue.

**Table 1: Chemical Specifications**

Property	Specification
Chemical Name	DL-Tartaric-2,3-d2 acid
Synonyms	(±)-Tartaric acid-d2; 2,3-Dideutero-DL-dihydroxysuccinic acid
CAS Number	91469-46-4 (Specific to 2,3-d2); 181376-62-5 (Generic d2)
Molecular Formula	HOOC-CD(OH)-CD(OH)-COOH (C <sub>4</sub> H <sub>4</sub> D <sub>2</sub> O <sub>6</sub> )
Molecular Weight	152.10 g/mol (vs. 150.09 g/mol for non-deuterated)
Isotopic Enrichment	Typically ≥ 98 atom % D
Solubility	Highly soluble in water (~133 g/100 mL), Ethanol; Insoluble in CHCl <sub>3</sub>
pKa Values	pKa <sub>1</sub> ≈ 2.98; pKa <sub>2</sub> ≈ 4.34 (Similar to non-deuterated)
Appearance	White crystalline powder, hygroscopic

## Synthesis & Isotopic Labeling Strategy

The synthesis of **DL-Tartaric-2,3-d2 acid** must ensure stereochemical control to produce the racemic (DL) mixture rather than the meso form, while maximizing deuterium incorporation at the non-exchangeable 2,3-positions.

### Mechanistic Route: Maleic Anhydride Oxidation

The industrial standard for DL-tartaric acid production involves the epoxidation of maleic acid followed by hydrolysis.<sup>[1]</sup> By substituting the starting material with Maleic Anhydride-d<sub>2</sub>, the deuterium labels are preserved on the carbon backbone.

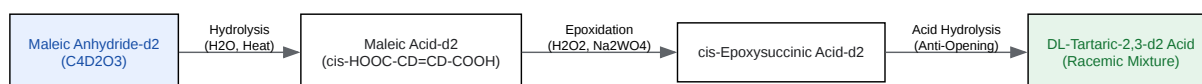
Step-by-Step Mechanism:

- Hydrolysis: Maleic Anhydride-d<sub>2</sub> is hydrolyzed to Maleic Acid-d<sub>2</sub> (cis-butenedioic acid-d<sub>2</sub>).

- Epoxidation: Treatment with Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ) and a catalyst (e.g., Sodium Tungstate,  $\text{Na}_2\text{WO}_4$ ) yields cis-Epoxy succinic acid-d2.
- Ring Opening: Acid-catalyzed hydrolysis opens the epoxide ring. Due to the anti-attack mechanism on the cis-epoxide, the resulting vicinal diol has the (2R,3R) and (2S,3S) configuration, producing the DL-racemate.

“

*Note: Direct syn-hydroxylation (e.g., via  $\text{KMnO}_4$ ) of Maleic Acid-d2 would yield Meso-Tartaric acid-d2. The epoxide route is strictly required for the DL form.*



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Figure 1: Stereoselective synthesis pathway for **DL-Tartaric-2,3-d2 acid** from deuterated maleic anhydride.

## Analytical Applications & Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,3-d2 isotopologue provides a "silent" spectrum in the methine region, making it an ideal blank or internal reference.

- Non-Deuterated Tartaric Acid (1H-NMR,  $\text{D}_2\text{O}$ ): Shows a sharp singlet at  $\delta$  4.3–4.5 ppm (representing the two equivalent CH protons).
- **DL-Tartaric-2,3-d2 Acid** (1H-NMR,  $\text{D}_2\text{O}$ ): The signal at  $\delta$  4.3–4.5 ppm is absent.

- Utility: In qNMR (quantitative NMR), spiking a sample with the d2-variant allows for the determination of relaxation times or null-signal verification without spectral overlap.

## Mass Spectrometry (LC-MS/GC-MS)

In mass spectrometry, the d2-analog serves as the gold-standard Internal Standard (IS). It co-elutes with the analyte (compensating for matrix suppression/enhancement) but is spectrally distinct.

Mass Shift Analysis:

- Analyte (Tartaric Acid):  $[M-H]^- = m/z 149$ .<sup>[2][3]</sup>
- Internal Standard (Tartaric-d2):  $[M-H]^- = m/z 151$ .

## Protocol: Quantification of Tartaric Acid in Wine

Objective: Accurate quantification of tartaric acid in wine to monitor fermentation stability.

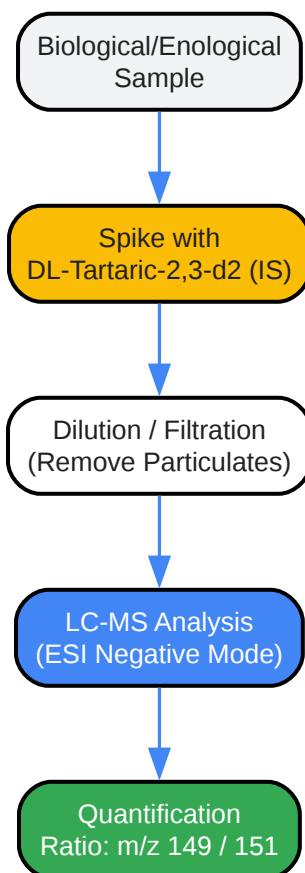
Reagents:

- Stock Solution A: DL-Tartaric Acid (Natural) standard (10 mg/mL in H<sub>2</sub>O).
- Stock Solution B (IS): **DL-Tartaric-2,3-d2 Acid** (1 mg/mL in H<sub>2</sub>O).

Workflow:

- Sample Prep: Dilute wine sample 1:100 with HPLC-grade water.
- Spiking: Add 50 µL of Stock Solution B (IS) to 950 µL of the diluted wine sample.
- LC Conditions:
  - Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography).
  - Mobile Phase: 0.1% Formic Acid in Water (Isocratic).
- MS Detection (ESI-):

- Monitor SIM (Selected Ion Monitoring) channels:  $m/z$  149 (Analyte) and  $m/z$  151 (IS).
- Calculation:



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Figure 2: LC-MS workflow for tartaric acid quantification using the d2-isotopologue.

## Quality Control & Handling

### Isotopic Purity Assessment

Before use in sensitive assays, verify isotopic enrichment:

- Method: High-Resolution MS (HRMS).
- Criteria: The abundance of the M+0 (non-deuterated) peak at  $m/z$  149 must be  $< 0.5\%$  relative to the M+2 peak at  $m/z$  151 to prevent interference with the analyte signal.

## Storage and Stability

- **Hygroscopicity:** The compound is hygroscopic. Store in a desiccator at room temperature (20–25°C).
- **Solution Stability:** Aqueous stock solutions are stable for 1 month at 4°C. For long-term storage, freeze at -20°C.
- **Safety:** Irritant. Causes serious eye irritation (H319). Wear safety glasses and gloves during handling.

## References

- National Institute of Standards and Technology (NIST). DL-Tartaric Acid - Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. Compound Summary for CID 875 (Tartaric Acid). National Library of Medicine. Available at: [\[Link\]](#)

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## Sources

1. [Application and Preparation of DL-Tartaric Acid\\_Chemicalbook \[chemicalbook.com\]](#)
  2. [2,3-Dihydroxybutanedioic Acid | C4H6O6 | CID 875 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
  3. [2,3-Dihydroxybutanedioic Acid | C4H6O6 | CID 875 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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